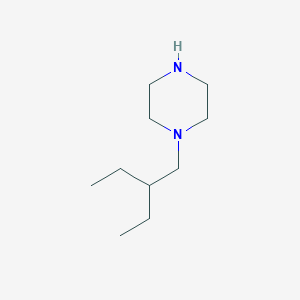

1-(2-Ethylbutyl)piperazine

Description

Historical Context and Significance of Piperazine (B1678402) Scaffolds in Organic Chemistry

The piperazine ring is a ubiquitous structural motif in organic chemistry, first named for its chemical similarity to piperidine, a component of the black pepper plant. ijrrjournal.comwikipedia.org It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. caltech.edu The versatility of the piperazine ring stems from its unique physicochemical properties. bohrium.com The two nitrogen atoms provide basic centers and sites for hydrogen bond interactions, which can enhance water solubility and bioavailability of drug molecules. bohrium.com

Historically, piperazine was introduced as an anthelmintic agent in 1953 to treat parasitic worm infections. taylorandfrancis.comnih.gov Its derivatives have since been developed into a vast array of drugs with diverse pharmacological activities. wikipedia.org Many well-known medications for conditions affecting the central nervous system, such as antipsychotics, antidepressants, and anxiolytics, contain a piperazine core. nih.govresearchgate.net This broad utility has cemented the piperazine scaffold as a cornerstone in drug discovery and development. bohrium.comresearchgate.net

The synthetic accessibility of piperazine and the ease with which its nitrogen atoms can be functionalized have also made it a valuable building block in organic synthesis. bohrium.comthieme-connect.com A variety of synthetic methods exist for creating N-alkylated piperazine derivatives, allowing chemists to systematically modify the structure to achieve desired properties. mdpi.comresearchgate.net

Rationale for Investigating 1-(2-Ethylbutyl)piperazine within Chemical Research

While specific research on this compound is limited, a scientific rationale for its investigation can be constructed based on the known properties of its constituent parts. The study of this compound would aim to understand how the combination of the piperazine ring and the 2-ethylbutyl substituent influences its chemical and physical properties.

The key features of this compound that warrant investigation include:

Lipophilicity and Solubility : The 2-ethylbutyl group is a branched alkyl chain that increases the lipophilicity (oil-loving nature) of the piperazine molecule. This property is critical in drug design as it influences how a compound is absorbed, distributed, metabolized, and excreted (ADME). The branching in the alkyl chain can also affect metabolic stability, potentially making it more resistant to enzymatic degradation compared to a linear alkyl chain.

Steric Hindrance : The bulky nature of the 2-ethylbutyl group introduces steric hindrance around the adjacent nitrogen atom. This can influence the compound's reactivity and its ability to bind to biological targets. The specific three-dimensional shape imparted by this group could lead to unique interactions with enzymes or receptors. vulcanchem.com

Basicity : The N-alkylation of piperazine affects its basicity. taylorandfrancis.com The electron-donating nature of the 2-ethylbutyl group is expected to slightly modify the pKa values of the piperazine nitrogens, which in turn affects the compound's ionization state at physiological pH. vulcanchem.com This is a crucial factor for its pharmacokinetic and pharmacodynamic profiles.

Synthetic Intermediate : The secondary amine in the piperazine ring of this compound is available for further chemical modification. This makes the compound a potentially useful intermediate for the synthesis of more complex molecules. By adding other functional groups to this position, a library of derivatives could be created for screening in drug discovery programs. bohrium.com

A compound with a similar name, 3-(4-(2-Ethylbutyl)piperazin-1-yl)-5,7-dihydroxy-4-methyl-2H-chromen-2-one, has been identified in chemical databases, indicating that the this compound moiety is utilized as a building block in the synthesis of more complex molecules with potential biological activities. ontosight.ai

Overview of Current Research Gaps and Opportunities in this compound Chemistry

Given the absence of dedicated studies on this compound, the field is wide open for investigation. The primary research gap is the complete lack of experimental data on its properties and reactivity. Opportunities for future research are therefore extensive and can be categorized as follows:

Synthesis and Characterization : There is a need to establish and optimize a reliable, high-yield synthesis for this compound. Standard N-alkylation methods, such as the reaction of piperazine with a 2-ethylbutyl halide or reductive amination, could be explored and refined. mdpi.com Following a successful synthesis, a thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) would be essential.

Physicochemical Profiling : A significant gap is the absence of experimentally determined physicochemical data. Research to determine properties such as pKa, logP (a measure of lipophilicity), solubility, and melting point would provide a fundamental understanding of the compound. researchgate.net This data is critical for predicting its behavior in chemical and biological systems.

Pharmacological Screening : The piperazine scaffold is known for its wide range of biological activities. researchgate.net this compound could be screened against a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify any potential therapeutic applications. ijrrjournal.com Studies on similar N-alkyl piperazine derivatives have shown activity against bacteria and fungi, suggesting another possible avenue for investigation. nih.gov

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies : Using this compound as a starting material, a library of new compounds could be synthesized by modifying the second nitrogen atom of the piperazine ring. This would allow for systematic SAR studies to understand how different functional groups affect biological activity, providing valuable insights for medicinal chemistry. bohrium.com

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C10H22N2 | scbt.com |

| Molecular Weight | 170.30 g/mol | vulcanchem.com |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: These properties are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-ethylbutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-10(4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMJWLVGFVHJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566459 | |

| Record name | 1-(2-Ethylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-38-0 | |

| Record name | 1-(2-Ethylbutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 2 Ethylbutyl Piperazine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Interpretation for Structural Confirmation

While specific, fully assigned ¹H and ¹³C NMR spectra for 1-(2-Ethylbutyl)piperazine are not widely available in the public domain, the expected chemical shifts and multiplicities can be predicted based on the known spectral data of analogous structures, such as 1-ethylpiperazine (B41427) and other N-alkylated piperazine (B1678402) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the ethylbutyl and piperazine ring protons. The terminal methyl protons of the ethyl group and the ethyl branch of the butyl group would likely appear as triplets in the upfield region (approximately 0.8-1.0 ppm). The methylene (B1212753) protons of the ethyl groups would present as quartets, coupled to the adjacent methyl protons. The methine proton of the ethylbutyl group would be a more complex multiplet. The protons on the piperazine ring would likely appear as two distinct sets of multiplets in the range of 2.3-3.0 ppm, corresponding to the protons on the carbons adjacent to the two non-equivalent nitrogen atoms. The NH proton of the piperazine ring would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The methyl carbons of the ethylbutyl group are expected at the most upfield positions (around 10-15 ppm). The methylene carbons of the ethylbutyl group and the piperazine ring would resonate in the range of 20-60 ppm. The carbon atoms of the piperazine ring attached to the nitrogen atoms would show characteristic shifts, with the carbon alpha to the substituted nitrogen appearing at a different chemical shift than the carbons alpha to the unsubstituted nitrogen. For piperazine itself, the carbon signal appears around 45 ppm. rsc.orgchemicalbook.com

A hypothetical ¹H and ¹³C NMR data table based on the analysis of similar compounds is presented below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (ethyl on butyl) | Triplet | ~11 |

| CH₃ (on ethyl) | Triplet | ~14 |

| CH₂ (ethyl on butyl) | Multiplet | ~25 |

| CH (on butyl) | Multiplet | ~40 |

| CH₂ (piperazine) | Multiplet | ~46, ~54 |

| N-CH₂ (butyl) | Multiplet | ~60 |

| NH | Broad Singlet | - |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the this compound structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, typically over two to three bonds. libretexts.org This would allow for the unambiguous tracing of the proton-proton connectivities within the ethylbutyl group and the piperazine ring. For instance, the correlation between the methyl and methylene protons of the ethyl groups would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This would provide an unequivocal link between the proton and carbon assignments, confirming which protons are attached to which carbons. The resulting 2D map would show a cross-peak for each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This technique would be instrumental in confirming the connection of the 2-ethylbutyl group to the nitrogen atom of the piperazine ring by observing correlations between the protons on the carbon alpha to the nitrogen and the carbons of the piperazine ring, and vice-versa.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing definitive confirmation of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. scispace.com For this compound (C₁₀H₂₂N₂), the theoretical exact mass can be calculated and would be confirmed by HRMS analysis, providing strong evidence for the molecular formula.

Common fragmentation patterns for piperazine derivatives include the loss of the alkyl substituent and the characteristic fragmentation of the piperazine ring. aip.org For this compound, significant fragments would be expected from the loss of the ethylbutyl group, as well as fragments corresponding to the piperazine ring itself.

| m/z | Possible Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₂H₅]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 85 | [Piperazine ring fragment]⁺ |

| 56 | [C₄H₈]⁺ or [Piperazine ring fragment]⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. pg.edu.pl The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. Although a specific FT-IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure.

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) in the piperazine ring is expected in the region of 3300-3500 cm⁻¹. This peak is often broad due to hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the ethylbutyl group and the piperazine ring will appear in the region of 2850-3000 cm⁻¹. pg.edu.pl

C-N Stretch: The C-N stretching vibrations of the aliphatic amine are expected in the range of 1020-1250 cm⁻¹.

N-H Bend: The N-H bending vibration may be observed around 1590-1650 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups will be present in the fingerprint region, typically around 1450-1470 cm⁻¹.

The FT-IR spectrum of piperazine itself shows characteristic peaks for N-H and C-H stretching. researchgate.net The addition of the 2-ethylbutyl group would introduce more intense and complex C-H stretching and bending bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| N-H Bend | 1590 - 1650 |

| CH₂ Bend | 1450 - 1470 |

| C-N Stretch | 1020 - 1250 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

To date, there is no publicly available single-crystal X-ray diffraction data for this compound. If a suitable single crystal could be grown, this analysis would reveal the precise geometry of the piperazine ring (which typically adopts a chair conformation) and the conformation of the 2-ethylbutyl substituent. It would also elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group of the piperazine ring, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds like this compound. unodc.orgnih.govscholarsresearchlibrary.com A GC method could be developed to separate the target compound from any starting materials, by-products, or degradation products. The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate), and the integrated peak area would be proportional to its concentration, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for purity determination. sielc.comrdd.edu.iqceon.rs A reversed-phase HPLC method would likely be effective, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a modifier like formic or trifluoroacetic acid). The purity of a sample of this compound would be determined by the relative area of its peak in the chromatogram. HPLC can also be used for the preparative isolation and purification of the compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| GC | e.g., DB-5ms (non-polar) | Helium | FID, MS | Purity assessment, identification of volatile impurities |

| HPLC | e.g., C18 (reversed-phase) | Acetonitrile/Water gradient | UV, MS | Purity assessment, isolation, quantification |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of this compound. The choice between these methods often depends on the volatility and thermal stability of the analyte and the desired application, whether for analytical purity assessment or for preparative isolation of the compound.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For tertiary amines, including N-alkylpiperazines, special consideration must be given to the potential for peak tailing due to the interaction of the basic nitrogen atoms with active sites on the column. labrulez.com Therefore, the use of deactivated columns is crucial for obtaining symmetrical peak shapes and accurate quantification. labrulez.com

A typical GC method for analyzing fatty alkyl dimethyl tertiary amines, which are structurally related to this compound, utilizes a capillary column such as an HP-INNOWax and a Flame Ionization Detector (FID). nih.govchrom-china.com Temperature programming is employed to ensure the efficient elution of the compound. nih.govchrom-china.com For preparative GC, the principles remain the same, but the system is scaled up with larger columns and injection volumes to isolate larger quantities of the purified compound.

Table 1: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | HP-INNOWax or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, hold for 5 min |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is not limited by the volatility of the analyte, making it a robust method for the analysis of a wide range of piperazine derivatives. mdpi.com Reversed-phase HPLC is the most common mode used for these compounds, where a non-polar stationary phase is paired with a polar mobile phase.

For the analytical separation of this compound, a C18 column is a suitable choice. mdpi.com The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for good retention and peak shape. scielo.br Detection can be achieved using a UV detector, although piperazine itself does not have a strong chromophore. researchgate.net For enhanced sensitivity, derivatization with a UV-active agent like dansyl chloride can be employed. qascf.com

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate pure fractions of the target compound. researchgate.net This is particularly useful for obtaining high-purity standards of this compound for further studies. A patent describing the separation of piperazine derivative enantiomers mentions the use of preparative HPLC for purification. googleapis.com

Table 2: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or after derivatization |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Integrated Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a powerful tool for both the identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. For piperazine derivatives, GC-MS is a widely used technique. scholars.direct The fragmentation patterns can help in identifying the core piperazine structure as well as the nature of the substituent, in this case, the 2-ethylbutyl group. In a study on a series of N-alkylpiperazines, GC-MS was used to confirm the identity of the synthesized compounds. researchgate.net

Table 3: Exemplary GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-550 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is particularly advantageous for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. mdpi.com For this compound, LC-MS provides a method for both confirmation of its molecular weight and for quantification at very low levels. bohrium.comresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. researchgate.net This is especially useful when analyzing samples in complex matrices. A new LC-ESI-MS/MS method was developed for the determination of more than 20 C1-C6 alkyl and alkanolamines in aqueous matrices. bohrium.com

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for identification |

Computational and Theoretical Chemistry Studies of 1 2 Ethylbutyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic nature of 1-(2-Ethylbutyl)piperazine. These methods provide a microscopic view of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netwikipedia.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations, analogous to those performed on similar N-alkylpiperazines like 1-butylpiperazine, can be carried out using a basis set such as B3LYP/6-31++G(d,p). researchgate.netresearchgate.net Theoretical calculations on a related compound, a 1-butylpiperazine-cadmium(II) hybrid material, estimated the HOMO-LUMO gap to be 3.67 eV. researchgate.net It is expected that this compound would exhibit a similar gap, indicating significant stability. The HOMO is typically localized on the more electron-rich regions, particularly the nitrogen atoms of the piperazine (B1678402) ring, while the LUMO is distributed over the alkyl chain and the piperazine ring. This distribution is crucial for understanding the molecule's role in chemical reactions.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -2.21 |

Note: Data is based on theoretical DFT calculations for analogous N-alkylpiperazine structures. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would show the most negative potential (red) localized around the two nitrogen atoms of the piperazine ring, with the secondary amine nitrogen being a particularly strong nucleophilic site. dntb.gov.uaresearchgate.net The hydrogen atoms attached to carbons, and especially the N-H proton, would exhibit positive potential (blue), marking them as electrophilic sites. This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. arxiv.orgliverpool.ac.uk For this compound, the predicted shifts would show characteristic signals for the protons and carbons of the piperazine ring and the 2-ethylbutyl side chain. The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field. Machine learning approaches combined with DFT have shown high accuracy in predicting chemical shifts. arxiv.org

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Piperazine C (adjacent to N-H) | - | ~46.5 |

| Piperazine H (adjacent to N-H) | ~2.85 | - |

| Piperazine C (adjacent to N-alkyl) | - | ~54.0 |

| Piperazine H (adjacent to N-alkyl) | ~2.50 | - |

| N-CH2 | ~2.35 | ~62.1 |

| CH | ~1.60 | ~39.8 |

| CH2-CH3 | ~1.30 | ~24.5 |

| CH3 (of ethyl) | ~0.88 | ~11.2 |

Note: Values are estimations based on DFT calculations for similar N-alkylpiperazines and standard NMR prediction tools.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. researchgate.netlibretexts.org These calculations help in assigning the various vibrational modes of the molecule. For this compound, the predicted IR spectrum would show characteristic stretching and bending vibrations for the N-H, C-H, C-N, and C-C bonds. The N-H stretching vibration is expected to appear as a broad band in the region of 3300-3500 cm-1. msu.edu The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm-1. msu.edu

Table 3: Predicted Major IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H Stretch | 3350 |

| C-H Stretch (Alkyl) | 2955, 2870 |

| CH2 Scissoring | 1465 |

| N-H Bend | 1580 |

Note: Frequencies are based on theoretical DFT calculations for analogous compounds like 1-butylpiperazine. researchgate.net

Conformational Analysis and Molecular Mechanics Modeling

The flexibility of the piperazine ring and its substituent allows this compound to exist in various conformations. Understanding these conformational preferences is crucial as they can influence the molecule's physical and chemical properties.

Exploration of Piperazine Ring Inversion Barriers and Conformational Preferences

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov However, it can undergo a ring inversion process, where one chair conformation converts to another. This process has an associated energy barrier. For N-substituted piperazines, the substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. acs.org In the case of this compound, the bulky 2-ethylbutyl group will strongly favor the equatorial position. Computational studies on similar molecules, like 1-butylpiperazine, have shown that the equatorial conformer is the most stable form. researchgate.netanadolu.edu.tr

The energy barrier for the ring inversion can be calculated using potential energy surface (PES) scans. For N-alkylpiperazines, this barrier is influenced by the size and nature of the alkyl group.

Analysis of the 2-Ethylbutyl Side Chain Rotational Isomers

The 2-ethylbutyl side chain also possesses rotational freedom around its single bonds, leading to the existence of multiple rotational isomers (rotamers). The relative energies of these rotamers depend on the steric interactions between the different parts of the molecule. Conformational analysis can be performed by systematically rotating the dihedral angles of the side chain and calculating the corresponding energy. This analysis helps to identify the most stable conformations of the side chain. For the 2-ethylbutyl group, rotations around the C-C bonds will lead to different spatial arrangements of the ethyl and methyl groups, with staggered conformations being energetically favored over eclipsed ones.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-butylpiperazine |

Intermolecular Interactions and Self-Assembly

The intermolecular interactions of this compound are critical in determining its physical properties, such as its boiling point, solubility, and crystal structure. The molecule's architecture, featuring a piperazine ring with both a secondary amine (N-H) and a tertiary amine, along with a flexible alkyl substituent, allows for a variety of non-covalent interactions.

Theoretical studies on similar N-alkylpiperazines reveal that hydrogen bonding is a dominant force in their self-assembly. mdpi.comiucr.org For this compound in its neutral form, the secondary amine acts as a hydrogen bond donor, while the tertiary nitrogen can act as an acceptor. This can lead to the formation of N-H···N hydrogen-bonded chains, a common motif observed in the crystal structures of piperazine and its simple derivatives. iucr.org These chains can further pack into layers or more complex three-dimensional structures.

In the presence of proton donors or in acidic media, the piperazine nitrogens can be protonated, forming piperazinium cations. These charged species form particularly strong hydrogen bonds with anions. mdpi.comresearchgate.net For instance, studies on piperazinediium salts with various anions have detailed extensive N-H···anion hydrogen bonding networks that dictate the crystal packing. mdpi.comresearchgate.netnih.goviucr.org These interactions often form predictable supramolecular synthons, which are reliable patterns of hydrogen bonds. mdpi.comresearchgate.net Common synthons include rings and chains that organize the cations and anions into well-defined architectures. researchgate.netnih.gov

A hypothetical analysis of the hydrogen bonding network in a potential crystal structure of a 1-(2-ethylbutyl)piperazinium salt is presented below. The data is based on typical values found in related piperazine salt structures.

Table 1: Hypothetical Hydrogen Bond Geometry for a 1-(2-Ethylbutyl)piperazinium Salt (Note: This data is illustrative, based on values from analogous piperazine structures, and not from direct experimental measurement of this compound.)

| Donor (D) | H-Atom | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H | H1 | O1 (Anion) | 1.02 | 1.78 | 2.79 | 170 |

| N4-H | H4 | O2 (Anion) | 1.02 | 1.85 | 2.86 | 172 |

| C6-H | H6A | N1 (inter) | 0.98 | 2.55 | 3.45 | 152 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that connect the molecular structure of a compound with its chemical reactivity. nih.gov For this compound, QSRR models could be developed to predict various aspects of its chemical behavior, such as its nucleophilicity, pKa, or its performance in specific chemical reactions. These predictive models are powerful tools in chemical research and development, allowing for in-silico screening and rational design of molecules with desired properties. chemrxiv.orgrsc.org

The foundation of any QSRR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors would be calculated using computational chemistry software and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the nitrogen atoms. nih.govresearchgate.net The HOMO energy, for instance, is often correlated with nucleophilicity, while the HOMO-LUMO gap can indicate chemical stability. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Steric/Geometrical Descriptors: These 3D descriptors quantify the size and shape of the molecule, such as molecular volume, surface area, and principal moments of inertia (PMI). nih.gov These are particularly important for understanding how the bulky 2-ethylbutyl group might hinder or influence the reactivity of the piperazine nitrogens.

Once calculated, these descriptors are statistically correlated with an experimentally measured reactivity parameter (e.g., reaction rate constant, equilibrium constant). Studies on other piperazine derivatives have successfully used descriptors like dipole moment, polarizability, and various electronic parameters to model their biological or chemical activities. nih.govnih.gov For this compound, one could hypothesize a correlation where increased steric bulk around the nitrogen atoms (a steric descriptor) negatively correlates with its reactivity as a nucleophile in an SN2 reaction.

By applying statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms (e.g., neural networks, support vector machines), a mathematical equation or model can be constructed that links the most relevant structural descriptors to the observed reactivity. ijnc.irarxiv.org

For example, a hypothetical QSRR model for predicting the nucleophilic reactivity of a series of N-alkylpiperazines, including this compound, might take the form:

log(k) = c₀ + c₁(HOMO Energy) + c₂(Charge on N4) + c₃*(Steric Hindrance Descriptor)

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

Such a model, once validated, could predict the reactivity of new, unsynthesized piperazine derivatives. chemrxiv.org This predictive capability is crucial for accelerating the discovery process, allowing researchers to prioritize the synthesis of compounds predicted to have optimal reactivity. nih.gov The development of these models relies on generating consistent, high-quality experimental data for a diverse set of training compounds. chemrxiv.orgnih.gov

The following table illustrates a hypothetical dataset that could be used to build a QSRR model for the nucleophilicity of N-alkylpiperazines.

Table 2: Hypothetical Data for a QSRR Study on N-Alkylpiperazine Nucleophilicity (Note: This data is for illustrative purposes only.)

| Compound | Alkyl Group | HOMO (eV) | Charge on N4 (e) | Steric Descriptor (ų) | log(k) |

| 1 | Methyl | -5.85 | -0.25 | 25.4 | -2.5 |

| 2 | Ethyl | -5.91 | -0.26 | 36.8 | -2.8 |

| 3 | Isopropyl | -6.02 | -0.28 | 43.1 | -3.5 |

| 4 | 2-Ethylbutyl | -6.15 | -0.30 | 75.3 | -4.2 |

Chemical Reactivity and Functionalization of 1 2 Ethylbutyl Piperazine

Investigation of Basicity and Protonation Equilibria

The basicity of 1-(2-Ethylbutyl)piperazine is a fundamental property influencing its reactivity and behavior in chemical systems. Like the parent piperazine (B1678402) molecule, it is a di-basic compound, capable of accepting two protons to form piperazinium cations. The protonation equilibria are characterized by two distinct pKa values, corresponding to the protonation of each nitrogen atom.

The substitution of an alkyl group on one nitrogen, such as the 2-ethylbutyl group, influences the basicity. Alkyl groups are weakly electron-donating and are expected to slightly increase the electron density on the nitrogen they are attached to. However, studies on simple N-alkylpiperazines, such as 1-methylpiperazine (B117243) and 1-ethylpiperazine (B41427), show that N-alkylation tends to slightly decrease the first pKa value compared to unsubstituted piperazine. uregina.caresearchgate.net This is often attributed to steric effects and changes in the solvation of the resulting cation. For instance, 1-methylpiperazine and 1-ethylpiperazine have nearly identical pKa values of around 9.16-9.17. researchgate.net

Given that elongating the alkyl chain beyond an ethyl group has a limited effect on basicity, the pKa of the tertiary nitrogen in this compound is expected to be in a similar range, around 9.1-9.2. researchgate.netnih.gov The secondary amine's pKa is also expected to be comparable to the second pKa of piperazine, though it will be influenced by the presence of the bulky alkyl group on the opposing nitrogen.

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine | 5.35 | 9.73 | uregina.ca |

| 1-Methylpiperazine | - | 9.16 | researchgate.net |

| 1-Ethylpiperazine | - | 9.17 | uregina.ca |

| This compound | ~5.3 (estimated) | ~9.1 (estimated) |

Nucleophilic Substitution Reactions at Nitrogen Centers

The presence of a secondary amine makes the N-4 position of this compound a prime site for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

The secondary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. ambeed.com This reaction is a common strategy for creating N-acylpiperazines. Similarly, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or carbamoyl (B1232498) chlorides produces urea (B33335) or carbamate (B1207046) derivatives, respectively. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Selective mono-functionalization is highly efficient at the more nucleophilic secondary amine, as the tertiary amine is unreactive under these conditions. colab.wslookchem.com

| Reaction Type | Reagent Class | Functional Group Introduced |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide (-C(O)R) |

| Sulfonylation | Sulfonyl Halides | Sulfonamide (-SO₂R) |

| Carbamoylation | Isocyanates, Carbamoyl Halides | Urea/Carbamate (-C(O)NR₂ / -C(O)OR) |

The secondary amine can undergo further N-alkylation through reaction with alkyl halides or via reductive amination. nih.gov Direct alkylation with alkyl halides can sometimes be difficult to control, potentially leading to mixtures of products or over-alkylation. google.comresearchgate.net Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is often a more controlled method for introducing a second, different alkyl group. nih.gov

If a strong alkylating agent is used after the second nitrogen has been substituted, quaternization can occur at either of the now tertiary nitrogen atoms. This reaction leads to the formation of a permanently charged quaternary ammonium (B1175870) salt, a piperazinium ion. The specific nitrogen that is quaternized first may depend on steric hindrance and the nature of the substituents.

Formation of Metal Complexes and Coordination Chemistry

The piperazine scaffold is a well-established ligand in coordination chemistry, and this compound is expected to share these characteristics. rsc.orgnih.gov The two nitrogen atoms, with their lone pairs of electrons, can act as Lewis bases, donating electron density to metal centers to form coordination complexes. wikipedia.org

Substituted piperazines can coordinate to a variety of transition metals, including copper(II), zinc(II), and nickel(II). nih.govresearchgate.net The piperazine ring typically adopts a stable chair conformation. It can function as:

A bridging ligand: The two nitrogen atoms can coordinate to two different metal centers, linking them to form polynuclear complexes or coordination polymers.

A bidentate chelating ligand: Although less common because it forces the ring into a less stable boat conformation, chelation to a single metal center is possible, particularly within larger macrocyclic ligand frameworks. wikipedia.org

The 2-ethylbutyl group on this compound would introduce significant steric bulk. This steric hindrance could influence the geometry of the resulting metal complexes and may favor coordination modes that minimize steric clashes.

Role as a Catalytic Reagent or Ligand in Organic Transformations

Piperazine derivatives are utilized in various catalytic applications, either as organocatalysts themselves or as ligands for transition metal catalysts. nih.gov The basic nature of the nitrogen atoms allows them to function as Brønsted or Lewis bases in catalytic cycles.

While specific catalytic applications of this compound have not been reported, its structure suggests potential uses. As a chiral or achiral ligand, it could be used to modify the properties of metal catalysts in reactions such as cross-coupling, hydrogenation, or polymerization. The steric bulk of the 2-ethylbutyl group could play a role in influencing the stereoselectivity or activity of a catalytic system. Furthermore, the piperazine scaffold itself has been incorporated into ligands for photoredox catalysis, highlighting its versatility in modern synthetic methods. mdpi.comorganic-chemistry.org

Derivatization for Non-Biological Applications (e.g., polymer chemistry, material science precursors)

The dual-amine functionality of the piperazine core makes it a valuable monomer or building block for the synthesis of polymers and functional materials. The reactive N-H group of this compound allows for its incorporation into various polymer backbones.

For instance, it can be used as a diamine monomer in polycondensation reactions. Reaction with diacyl chlorides would produce polyamides, while reaction with diisocyanates would yield polyureas. The presence of the bulky, non-polar 2-ethylbutyl side chain would influence the properties of the resulting polymer, likely affecting its solubility, thermal properties, and chain packing. Piperazine-based polymers have been investigated for applications such as stimuli-responsive materials and for use in water purification membranes. researchgate.net The specific properties imparted by the 2-ethylbutyl group could be tailored for specialized material science applications.

Environmental Chemistry and Abiotic Fate of 1 2 Ethylbutyl Piperazine

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

1-(2-Ethylbutyl)piperazine is anticipated to be hydrolytically stable in aqueous environments. This assessment is based on the chemical structure of the molecule, which lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9, 25°C). nih.gov The piperazine (B1678402) ring and the attached ethylbutyl group are connected by carbon-nitrogen and carbon-carbon bonds, which are resistant to cleavage by water.

Studies on the parent compound, piperazine, also indicate its resistance to hydrolysis. nih.gov Therefore, it is expected that hydrolysis will not be a significant degradation pathway for this compound in aquatic systems. The persistence of this compound in water will likely be governed by other abiotic and biotic degradation processes.

Table 1: Hydrolytic Stability of Piperazine (as a surrogate)

| Parameter | Value | Reference |

|---|---|---|

| Hydrolytically Stable Functional Groups | Piperazine ring, Alkyl chain | nih.gov |

| Expected Hydrolysis Half-life | Not significant | nih.gov |

Oxidative Degradation Mechanisms in Atmosphere and Water

The oxidative degradation of this compound in both the atmosphere and in aqueous environments is a critical process governing its environmental persistence.

In the atmosphere , the primary oxidative degradation pathway is the gas-phase reaction with hydroxyl radicals (•OH) during the daytime. nih.gov As discussed in the photochemical transformation section, this reaction is rapid and leads to the formation of a variety of nitrogenous and carbonaceous products. acs.orgresearchgate.netnih.govresearchgate.net The reaction can proceed via abstraction of a hydrogen atom from either the N-H or C-H positions of the piperazine ring, with C-H abstraction being the predominant pathway. acs.orgacs.org The resulting alkyl radical can then react with molecular oxygen to form a cyclic imine and a hydroperoxyl radical (HO₂•). acs.org

In aqueous environments , the oxidative degradation of piperazine can be influenced by the presence of various oxidants and catalysts. Studies on piperazine degradation in the context of CO₂ capture have shown that it can be oxidized, particularly at elevated temperatures and in the presence of oxygen and metal ions. hw.ac.ukutexas.edu The degradation products in aqueous solutions include ethylenediamine, 2-oxopiperazine, and formylpiperazine, as well as smaller organic acids like formate, acetate, and oxalate. hw.ac.uk The specific conditions, such as pH, temperature, and the presence of catalysts, will significantly impact the rate and pathways of oxidative degradation in water. hw.ac.uk

Table 3: Oxidative Degradation Products of Piperazine (as a surrogate)

| Environment | Major Degradation Products | Reference |

|---|---|---|

| Atmosphere | 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, 1-nitrosopiperazine | acs.orgresearchgate.netresearchgate.net |

| Aqueous | Ethylenediamine, 2-oxopiperazine, Formylpiperazine, Formate, Acetate, Oxalate | hw.ac.uk |

Environmental Partitioning and Mobility Studies (e.g., sorption to soil/sediment)

The environmental partitioning and mobility of this compound will be largely determined by its physicochemical properties, particularly its water solubility, vapor pressure, and its tendency to sorb to soil and sediment.

Based on the properties of piperazine, this compound is expected to primarily partition to the water compartment if released into the environment. canada.ca Piperazine itself has a high water solubility. herts.ac.uk The addition of the 2-ethylbutyl group will likely decrease the water solubility to some extent but it is expected to remain a relatively water-soluble compound.

The mobility of a chemical in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility. For piperazine, the estimated log Kow of -1.50 suggests a very low Koc value, and therefore, it is expected to have very high mobility in soil. nih.gov However, as a basic compound with pKa values of 9.73 and 5.33 for its two nitrogen atoms, piperazine will exist predominantly in its cationic form in most environmental soils and waters. nih.gov Cations tend to adsorb more strongly to negatively charged soil particles and organic matter than their neutral counterparts. Therefore, the mobility of this compound in soil will be highly dependent on the soil pH and its organic matter content.

Table 4: Environmental Partitioning Parameters for Piperazine (as a surrogate)

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Estimated Koc | 3.6 | Very high mobility in soil (for neutral form) | nih.gov |

| pKa1 | 9.73 | Exists as a cation in most environmental conditions | nih.gov |

| pKa2 | 5.33 | Exists as a cation in most environmental conditions | nih.gov |

| Primary Environmental Compartment | Water | Expected to partition to water upon release | canada.ca |

Advanced Analytical Method Development for 1 2 Ethylbutyl Piperazine in Complex Chemical Matrices

Chromatographic Method Optimization for Trace Analysis and Purity Profiling

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and other chemical entities. For 1-(2-Ethylbutyl)piperazine, the optimization of these methods is crucial for achieving the required sensitivity and resolution to detect trace amounts and accurately determine its purity.

Development of Chiral Separation Methods

The presence of a chiral center in this compound mandates the use of chiral separation techniques to distinguish between its enantiomers. Enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary approach for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with amine functionalities. mdpi.com For piperazine (B1678402) derivatives, chiral HPLC has been successfully employed to separate diastereomers and enantiomers. nih.govtmc.edu The choice of the mobile phase, often a mixture of hexane, ethanol, and a small amount of an amine modifier, is critical for achieving optimal separation. csfarmacie.cz

Another effective strategy for chiral separation is the use of chiral derivatization reagents. These reagents react with the enantiomers of this compound to form diastereomers, which can then be separated on a standard achiral chromatographic column. A novel chiral derivatization reagent, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ), has been developed for the enantiospecific determination of chiral carboxylic acids, and similar principles can be applied to chiral amines. researchgate.net

Classical resolution through the formation and crystallization of diastereomeric salts is another established method. This involves reacting the racemic piperazine derivative with a chiral acid, leading to the selective crystallization of one diastereomeric salt. googleapis.comacs.orgacs.org

Table 1: Chiral Separation Techniques for Piperazine Analogs

| Technique | Principle | Typical Stationary Phase/Reagent | Key Parameters | Reference(s) |

| Chiral HPLC | Direct separation of enantiomers | Polysaccharide-based (e.g., Chiralpak) | Mobile phase composition, flow rate, temperature | nih.govtmc.educsfarmacie.cz |

| Chiral Derivatization | Formation of diastereomers | Chiral derivatizing agents (e.g., APy-PPZ analogues) | Reaction conditions, derivatizing agent selection | researchgate.net |

| Classical Resolution | Diastereomeric salt crystallization | Chiral acids (e.g., tartaric acid derivatives) | Solvent, temperature, stoichiometry | googleapis.comacs.orgacs.org |

Application of High-Resolution Separation Techniques

For trace analysis and the detailed profiling of impurities, high-resolution separation techniques are indispensable. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. qascf.com The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separations.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives. mdpi.comnih.gov Often, derivatization is necessary to improve the volatility and thermal stability of the analytes. scholars.directresearchgate.net Capillary GC columns with various stationary phases can be optimized to achieve high-resolution separation of closely related impurities. rdd.edu.iq

Hyphenated Techniques for Comprehensive Characterization and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the identification and quantification of piperazine derivatives in various matrices. scholars.directresearchgate.netnih.gov The mass spectrometer provides structural information based on the fragmentation patterns of the analyte, allowing for confident identification. researchgate.netresearchgate.net For complex samples, tandem mass spectrometry (GC-MS/MS) can offer enhanced selectivity and sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, LC-Tandem Mass Spectrometry (LC-MS/MS) , are the cornerstones of modern bioanalysis and impurity profiling. mdpi.comnih.govresearchgate.net These techniques are particularly suited for non-volatile and thermally labile compounds. Electrospray ionization (ESI) is a common ionization source for piperazine compounds. researchgate.netscienceasia.orgpreprints.orgresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, aiding in the elemental composition determination of unknown impurities. mdpi.com

Table 2: Performance of Hyphenated Techniques for Piperazine Analog Analysis

| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| GC-MS | Plasma, Urine, Cell Culture | - | - | scholars.direct |

| GC-MS/MS | Urine | - | 10-1500 ng/mL (Linear Range) | nih.gov |

| LC-MS | Biological Material | - | - | mdpi.com |

| LC-MS/MS | Chicken Muscle | 0.3 µg/kg | 1.0 µg/kg | scienceasia.org |

| UHPLC-FLD | Chicken and Pork Tissues | 0.50-1.20 µg/kg | 1.80-3.50 µg/kg | qascf.com |

| HPLC-FLD | Food Animal Products | - | 20-120 ng/g (Linear Range) | researchgate.net |

Novel Spectroscopic and Electrochemical Detection Strategies

Beyond mass spectrometry, other detection methods offer unique advantages for the analysis of this compound.

Novel Spectroscopic Detection: While standard UV detection can be used, its sensitivity may be limited for compounds lacking a strong chromophore. researchgate.net Fluorescence detection (FLD), often requiring derivatization with a fluorescent tag, can provide significantly lower detection limits. qascf.comresearchgate.net Evaporative Light Scattering Detection (ELSD) is another option for non-chromophoric compounds, offering a more universal response. researchgate.net

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds. The piperazine moiety can be electrochemically oxidized, making it amenable to ECD. nih.govacs.orgmedwinpublishers.comresearchgate.net The development of modified electrodes, such as those with nickel oxide nanoparticles, can enhance the electrocatalytic response and lower the detection potential, improving selectivity and sensitivity. nih.govacs.orgresearchgate.net Square wave voltammetry has been successfully applied for the determination of piperazine in biological samples. medwinpublishers.com

Table 3: Comparison of Novel Detection Strategies

| Detection Method | Principle | Advantages | Disadvantages | Reference(s) |

| Fluorescence Detection (FLD) | Measures fluorescence of analyte or derivative | High sensitivity and selectivity | Often requires derivatization | qascf.comresearchgate.net |

| Evaporative Light Scattering Detection (ELSD) | Measures light scattered by analyte particles | Universal response for non-volatile analytes | Non-linear response, lower sensitivity than MS | researchgate.net |

| Electrochemical Detection (ECD) | Measures current from redox reactions | High sensitivity and selectivity for electroactive compounds | Limited to electroactive analytes, potential for electrode fouling | nih.govacs.orgmedwinpublishers.comresearchgate.net |

Conclusion and Future Directions in 1 2 Ethylbutyl Piperazine Research

Summary of Key Findings in 1-(2-Ethylbutyl)piperazine Chemistry

The chemistry of this compound is fundamentally governed by the piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. researchgate.netresearchgate.net The presence of a secondary amine at the N4 position and a tertiary amine at the N1 position, substituted with a 2-ethylbutyl group, defines its reactivity.

Key aspects of its chemistry can be summarized as follows:

Synthesis : The most direct and widely used methods for preparing monosubstituted piperazines like this compound involve the N-alkylation of piperazine itself. thieme-connect.commdpi.com This typically proceeds via nucleophilic substitution, where piperazine acts as the nucleophile attacking an alkyl halide, such as 1-bromo-2-ethylbutane (B1346692). A significant challenge in this synthesis is controlling the degree of alkylation to prevent the formation of the disubstituted product, 1,4-bis(2-ethylbutyl)piperazine. researchgate.net To achieve mono-substitution, strategies often involve using a large excess of piperazine or employing a protecting group (like Boc) on one of the nitrogen atoms, followed by alkylation and subsequent deprotection. researchgate.netmdpi.com Alternative "green" methods, such as the "borrowing hydrogen" strategy using palladium catalysts to react piperazine with alcohols, are also emerging for N-alkylation. rsc.orgresearchgate.net

Reactivity : The primary site of reactivity is the secondary amine (N-H) at the N4 position. This site can undergo a variety of chemical transformations, including:

Further N-alkylation to produce unsymmetrical N,N'-disubstituted piperazines. mdpi.com

Acylation with acyl chlorides or anhydrides to form amides.

Reductive amination with aldehydes or ketones. researchgate.net

Reaction with isocyanates to form urea (B33335) derivatives. nih.gov

The two nitrogen atoms within the piperazine ring are basic, allowing the compound to form salts with acids. This property significantly influences its solubility and handling. mdpi.comnih.gov

Table 1: Plausible Synthetic Approaches for this compound

| Method | Reactants | Key Features & Challenges |

| Direct Alkylation | Piperazine + 1-halo-2-ethylbutane | Simple, direct route. Prone to over-alkylation, requiring a large excess of piperazine for selectivity. researchgate.net |

| Protected Synthesis | N-Boc-piperazine + 1-halo-2-ethylbutane | Multi-step process involving protection and deprotection. Offers high selectivity for the mono-substituted product. mdpi.com |

| Reductive Amination | Piperazine + 2-Ethylbutanal | Requires a reducing agent (e.g., NaBH(OAc)₃). Risk of over-alkylation still present. researchgate.net |

| "Borrowing Hydrogen" Catalysis | Piperazine + 2-Ethyl-1-butanol | Green chemistry approach using a metal catalyst (e.g., Pd/TiO₂). rsc.orgresearchgate.net |

Unexplored Research Avenues and Challenges

The study of this compound presents several unexplored avenues and inherent challenges, primarily stemming from the broader field of piperazine chemistry.

A major gap is the lack of research into C-H functionalization of the piperazine ring itself for this specific compound. mdpi.com While N-substitution is common, methods for selectively adding substituents to the carbon atoms (positions 2, 3, 5, and 6) of the piperazine ring are less developed but represent a significant area for creating novel molecular structures. mdpi.comrsc.org Such modifications could introduce chirality and greater structural diversity.

Key Challenges Include:

Selective Synthesis : Developing cost-effective, high-yield, one-pot synthetic procedures for monosubstituted piperazines without resorting to protecting groups or large excesses of starting material remains a significant challenge. mdpi.com

Stereochemistry : If the synthesis involves C-H functionalization or uses chiral precursors, controlling the stereochemistry becomes a critical and complex issue. Asymmetric synthesis of carbon-substituted piperazines is an active area of research. rsc.orgbeilstein-journals.org

Purification : The basic nature and potential for multiple products (mono-, di-substituted) can complicate purification, often requiring careful chromatographic separation. researchgate.net

Promising Avenues for Chemical Reactivity and Non-Biological Applications

While piperazine derivatives are heavily explored in pharmaceuticals, this compound holds potential in non-biological contexts based on its structure. manchesterprofessionals.co.ukscispace.com

Coordination Chemistry : The two nitrogen atoms can act as bidentate or bridging ligands to coordinate with metal ions. This could enable the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The 2-ethylbutyl group would influence the solubility and steric properties of such complexes.

Polymer Science : The secondary amine provides a reactive site for incorporation into polymers. For example, it could be reacted with diepoxides to form cross-linked epoxy resins or with diacyl chlorides to form polyamides, potentially imparting unique thermal or mechanical properties. fortunebusinessinsights.com

Corrosion Inhibitors : Piperazine and its derivatives are known to be effective corrosion inhibitors for metals in acidic environments, a property attributed to the nitrogen atoms adsorbing onto the metal surface. manchesterprofessionals.co.uk Research into the efficacy of this compound could be a fruitful avenue, with the alkyl group potentially enhancing its hydrophobic film-forming capabilities.

Catalysis : The basic nature of the piperazine nitrogens allows it to function as an organocatalyst, particularly in reactions requiring a proton shuttle or a basic environment.

Emerging Challenges and Open Questions for Future Research

The future of research on compounds like this compound will likely be driven by broader trends in chemical synthesis and materials science.

Emerging Challenges:

Sustainable Synthesis : A primary challenge is the development of greener synthetic routes that minimize waste and avoid harsh reagents or protecting groups. manchesterprofessionals.co.uk Photocatalytic methods and flow chemistry are promising but require further optimization for industrial scalability. researchgate.netresearchgate.net

Advanced Functionalization : A significant frontier is the development of methods for the late-stage functionalization of the piperazine core. mdpi.com This involves selectively modifying the C-H bonds of the pre-formed ring, which is synthetically challenging but offers a powerful way to rapidly generate diverse derivatives. beilstein-journals.org

Predictive Modeling : There is a need for better computational models to predict the physical, chemical, and material properties of new piperazine derivatives, which could guide synthetic efforts toward specific non-biological applications.

Open Questions for Researchers:

Can a highly selective and scalable one-pot synthesis for this compound be developed that avoids significant by-product formation?

What are the coordination properties of this compound with various transition metals, and what novel material properties might these complexes exhibit?

How does the 2-ethylbutyl substituent affect the performance of this molecule as a corrosion inhibitor or a building block in polymer chemistry compared to other N-alkylpiperazines?

What new catalytic activities could be unlocked by exploring the reactivity of both the N-H bond and the potential for C-H activation on the piperazine ring?

Addressing these questions will not only illuminate the specific chemistry of this compound but also contribute to the broader understanding and application of the versatile piperazine scaffold. researchgate.net

Q & A

Basic: What are common synthetic routes for 1-(2-Ethylbutyl)piperazine derivatives?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

- Alkylation of piperazine : Reacting piperazine with 2-ethylbutyl halides under reflux conditions in polar aprotic solvents (e.g., acetonitrile) with a base like NaHCO₃ to neutralize HX byproducts .

- Optimization : Key parameters include solvent choice (e.g., acetonitrile vs. DMF), reaction time (3–24 hours), and molar ratios (e.g., 1:1.5 piperazine-to-alkylating agent). Purification often involves recrystallization from ethyl acetate or flash chromatography .

Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibitory activity?

Methodological Answer:

- Core modifications : Vary substituents on the piperazine ring (e.g., aryl, alkyl groups) and analyze inhibitory potency against target enzymes (e.g., acetylcholinesterase).

- Molecular docking : Use software like AutoDock to predict binding affinities. For example, Ashraf et al. (2017) demonstrated that bulky aryl sulfonyl groups enhance inhibition by occupying hydrophobic pockets in enzyme active sites .

- Validation : Compare computational predictions with in vitro enzyme assays (IC₅₀ values) to resolve discrepancies between docking scores and experimental data .

Basic: How to characterize this compound derivatives using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethylbutyl chain integration at δ 2.4–3.0 ppm for N-CH₂ groups) .

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₀H₂₂N₂) .

Advanced: How do computational methods aid in studying interactions with biological targets?

Methodological Answer:

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Prakash et al. (2014) used DFT to study metal-ligand charge transfer in piperazine-Ni(II) complexes .

- MD simulations : Track conformational stability of piperazine derivatives in aqueous or lipid environments over nanosecond timescales .

Basic: What is the role of piperazine derivatives as ligands in coordination chemistry?

Methodological Answer:

Piperazine acts as a bidentate ligand via its two nitrogen atoms. For example:

- Metal complexes : Synthesize with transition metals (Ni²⁺, Zn²⁺) for catalytic or antitumoral applications. Thermodynamic stability constants (log β) are determined via potentiometric titration in aqueous solutions .

- Crystal structure analysis : X-ray diffraction reveals octahedral (Ni²⁺) vs. tetrahedral (Zn²⁺) geometries .

Advanced: How to address conflicting data on metal ion selectivity in coordination studies?

Methodological Answer:

- Thermodynamic vs. structural data : Crystal structures may indicate preferential binding to Pd²⁺, while potentiometric titrations show higher affinity for Pr³⁺. Resolve by correlating log β values with ionic radius and charge density .

- Competitive titration : Mix multiple metal ions (e.g., Cu²⁺/Fe³⁺) and quantify selectivity via UV-Vis speciation curves .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How to evaluate stability under varying experimental conditions?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (e.g., >200°C for most piperazines) .

- pH-dependent degradation : Use HPLC to monitor hydrolysis products in acidic (pH 2) vs. alkaline (pH 12) buffers over 24 hours .

Basic: How to determine pKa values of piperazine derivatives?

Methodological Answer:

- Potentiometric titration : Titrate in 0.1 M KCl at 298–323 K. Calculate pKa using the Henderson-Hasselbalch equation. For 1-(2-hydroxyethyl)piperazine, pKa₁ = 9.2 and pKa₂ = 5.1 at 298 K .

Advanced: How to design analogs targeting serotonin/dopamine transporters?

Methodological Answer:

- Bioisosteric replacement : Replace the ethylbutyl group with fluorophenyl (e.g., TFMPP analogs) to enhance serotonin receptor affinity. Validate via radioligand binding assays (IC₅₀ < 100 nM) .

- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human CYP450 isoforms) .

Data Contradictions: Resolving discrepancies in reported pKa values

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.